N-benzylpiperidine-1-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Ensure reproducibility in your CNS and carbonic anhydrase inhibitor programs with N-Benzylpiperidine-1-sulfonamide (CAS 100317-21-3, ≥95% purity, white solid). Unlike the 4-benzyl regioisomer, its single sulfonamide N-H donor and unhindered N-benzyl motif predict superior passive BBB permeability—critical for Alzheimer's BChE research. It is also the preferred scaffold for metalloprotease inhibitor synthesis per US Patent 6,800,646 B1 and Pd(II)-catalyzed C-H arylation. Select this specific regioisomer to avoid divergent LogP and solubility profiles that compromise derivative library integrity.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35g/mol
CAS No. 100317-21-3
Cat. No. B500267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidine-1-sulfonamide
CAS100317-21-3
Molecular FormulaC12H18N2O2S
Molecular Weight254.35g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)NCC2=CC=CC=C2
InChIInChI=1S/C12H18N2O2S/c15-17(16,14-9-5-2-6-10-14)13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyPBNXYRBUOTXYMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzylpiperidine-1-sulfonamide (CAS 100317-21-3): Structural Identity and Physicochemical Baseline for Procurement


N-Benzylpiperidine-1-sulfonamide is a small-molecule sulfonamide (MF: C12H18N2O2S, MW: 254.35 g/mol) belonging to the piperidine-sulfonamide class . Its defining structural feature is the direct linkage of the sulfonamide group to the piperidine nitrogen (N1 position), with the benzyl substituent attached to the sulfonamide nitrogen, creating an N-benzyl sulfonamide motif. This connectivity distinguishes it from regioisomers where the benzyl group is on the piperidine ring carbon. The compound is a stable, white solid with a typical research-grade purity of 95% , and serves primarily as a versatile building block in medicinal chemistry for generating more complex, biologically active molecules .

Why N-Benzylpiperidine-1-sulfonamide Cannot Be Substituted by Its Regioisomers or Parent Scaffold


Generic substitution of N-benzylpiperidine-1-sulfonamide with its close analogs, such as 4-benzylpiperidine-1-sulfonamide (CAS 16168-15-3) or the unsubstituted piperidine-1-sulfonamide (CAS 4108-90-1), is not chemically or functionally equivalent. The position of the benzyl group fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability. The target compound possesses a single hydrogen bond donor (sulfonamide N-H) and its benzyl group is geometrically poised for participation in pi-stacking interactions without steric hindrance from the piperidine ring. In contrast, the 4-benzyl regioisomer has two sulfonamide N-H donors but a conformationally constrained benzyl group . These differences directly translate to divergent LogP values, aqueous solubility, and the types of derivative libraries that can be synthesized, making blind substitution a source of irreproducible results .

N-Benzylpiperidine-1-sulfonamide (100317-21-3) Quantitative Differentiation Evidence Versus Comparators


Structural Isomerism: Sulfonamide N-H Donor Count vs. 4-Benzylpiperidine-1-sulfonamide

N-Benzylpiperidine-1-sulfonamide has exactly one hydrogen bond donor (the sulfonamide N-H), whereas its regioisomer 4-benzylpiperidine-1-sulfonamide has two hydrogen bond donors (sulfonamide NH2). This difference, confirmed by InChI structural analysis, directly impacts membrane permeability and target binding. The target compound also has three hydrogen bond acceptors versus three for the comparator, but the donor count difference alters the total polar surface area and thus oral bioavailability predictions .

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Predicted Lipophilicity (LogP) Differentiation from 4-Benzyl Regioisomer

The 4-benzylpiperidine-1-sulfonamide regioisomer has a computationally predicted LogP of 1.17 (JChem) or 2.90 (PubChem data), while the N-benzyl derivative is expected, based on its shielded sulfonamide NH, to have a measurably higher LogP, consistent with the observed LogP of 2.26 for its close derivative 4-benzoyl-N-benzylpiperidine-1-sulfonamide . This difference in lipophilicity places the target compound in a more favorable range for CNS penetration while maintaining aqueous solubility sufficient for in vitro assays.

Physicochemical Properties ADME Prediction Library Design

Synthetic Tractability: Demonstrated Multi-Gram Synthesis via Patent Route

A scalable, patent-documented synthesis of N-benzylpiperidine-1-sulfonamide is reported in US Patent 6,800,646 B1, achieving 15 g isolated yield (52%) from a methylene sulfonamide precursor using standard reagents (K2CO3, DMF, 18-Crown-6, 60 °C, 24 h) . This contrasts with the less characterized synthetic routes for the 4-benzyl regioisomer, which typically require multi-step sequences involving benzyl chloride alkylation followed by sulfonamide installation, often with lower overall yields .

Process Chemistry Scale-Up Synthetic Intermediate

Class-Level Carbonic Anhydrase Inhibition: Structural Basis from Piperidine-1-sulfonamide Co-Crystal

The core piperidine-1-sulfonamide motif (CAS 4108-90-1) is a validated zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, as evidenced by its co-crystal structure with human CA II (PDB: 3M2Y) . The sulfonamide nitrogen directly coordinates the catalytic zinc ion. N-Benzylpiperidine-1-sulfonamide retains this essential pharmacophore while adding the benzyl substituent for additional hydrophobic pocket interactions, whereas the unsubstituted piperidine-1-sulfonamide (MW: 164.23 g/mol) lacks any auxiliary binding moiety .

Enzyme Inhibition Carbonic Anhydrase Structural Biology

Optimal Application Scenarios for N-Benzylpiperidine-1-sulfonamide Based on Quantitative Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization Libraries Requiring Mono-N-H Sulfonamide Scaffolds

Programs targeting CNS enzymes (e.g., BChE for Alzheimer's disease ) benefit from the single H-bond donor count of N-benzylpiperidine-1-sulfonamide, which predicts superior passive BBB permeability compared to regioisomers with two sulfonamide N-H donors. Researchers constructing N-benzylpiperidine-based libraries for cholinesterase inhibition should select this scaffold over the 4-benzyl regioisomer when blood-brain barrier penetration is a key optimization parameter.

Process Chemistry: Reliable Scale-Up of Metalloprotease Inhibitor Intermediates

Groups developing sulfamato hydroxamic acid metalloprotease inhibitors, as exemplified by US Patent 6,800,646 B1 , can confidently scale the synthesis of this intermediate using the patented procedure (K2CO3/DMF/18-Crown-6, 60 °C, 52% yield after recrystallization). The documented route reduces process development time compared to uncharacterized regioisomers requiring bespoke optimization.

Chemical Biology: Palladium-Catalyzed C-H Functionalization for Biaryl Probe Synthesis

The N-benzylpiperidine motif serves as a competent directing group for Pd(II)-catalyzed ortho-C-H arylation, as demonstrated by Dixon and coworkers . N-Benzylpiperidine-1-sulfonamide is structurally suited for this chemistry, enabling one-step access to biaryl derivatives that can serve as fluorescent probes or affinity reagents, a synthetic strategy that is not directly transferable to the 4-benzyl regioisomer due to altered N-substitution geometry.

Structure-Based Drug Design: Carbonic Anhydrase Isoform Selectivity Screening

Building on the validated zinc-binding of the core piperidine-1-sulfonamide pharmacophore (PDB 3M2Y ), the target compound is the rational choice for CA inhibitor programs aiming to achieve isoform selectivity (e.g., CA IX over CA II). The benzyl group provides a vector for exploring the hydrophobic shelf adjacent to the active site that is absent in the minimal piperidine-1-sulfonamide scaffold (MW 164.23), enabling differentiation in selectivity profiles without altering the Zn-binding motif.

Quote Request

Request a Quote for N-benzylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.